HMG-CoA Reductase Inhibition: Atorvastatin Methyl Ester vs. Atorvastatin Acid
The atorvastatin methyl ester impurity is essentially inactive as an HMG-CoA reductase inhibitor, in stark contrast to the potent activity of atorvastatin acid [1]. This demonstrates that the methyl ester is not a prodrug of the active acid in this context.
| Evidence Dimension | Inhibition of HMG-CoA Reductase Enzyme Activity |
|---|---|
| Target Compound Data | No inhibition of HMGR even at suprapharmacologic levels (200 nM) |
| Comparator Or Baseline | Crystalline Standard Reference (SR) and Lipitor® atorvastatin acid |
| Quantified Difference | Target compound shows 0% inhibition at 200 nM, while the comparator has an IC50 of ~40 nM. The impurity is >5-fold less potent. |
| Conditions | In vitro enzyme assay using the catalytic subunit of HMGR, monitoring NADPH oxidation rate. |
Why This Matters
This directly quantifies a critical functional difference; selecting a methyl ester instead of the active acid for a pharmacological study would yield a false negative, and its presence as an impurity in generic drugs compromises therapeutic efficacy.
- [1] I. J. Goldberg, et al. Atorvastatin Generics Obtained from Multiple Sources Worldwide Contain a Methylated Impurity that Reduces Their HMG-CoA Reductase Inhibitory Effects. Journal of Clinical Lipidology, 2013. View Source
